Cas no 1041614-20-3 (N-(3-Chlorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine)

N-(3-Chlorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine is a heterocyclic compound featuring a pyrazolo[4,3-b]pyridine core substituted with a 3-chlorophenylamine group. This structure confers potential utility in medicinal chemistry and pharmaceutical research, particularly as a scaffold for kinase inhibitors or other biologically active agents. The chlorophenyl moiety enhances lipophilicity and may influence binding affinity in target interactions. Its fused bicyclic system offers rigidity, which can improve selectivity in molecular recognition. The compound is of interest for structure-activity relationship (SAR) studies due to its modular functionalization potential. Suitable for exploratory synthesis, it serves as a valuable intermediate in the development of novel therapeutic candidates.
N-(3-Chlorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine structure
1041614-20-3 structure
商品名:N-(3-Chlorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine
CAS番号:1041614-20-3
MF:C12H9N4Cl
メガワット:244.67966
CID:1031737
PubChem ID:53375079

N-(3-Chlorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine 化学的及び物理的性質

名前と識別子

    • N-(3-Chlorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine
    • 1H-Pyrazolo[4,3-b]pyridin-3-aMine,N-(3-chlorophenyl)-
    • (3-Chlorophenyl)-(1H-pyrazolo[4,3-b]pyridin-3-yl)aMine
    • DTXSID00693653
    • BDBM186215
    • US9163015, 1
    • DB-019974
    • 1041614-20-3
    • SCHEMBL2361192
    • CHEMBL3907429
    • N-(3-chlorophenyl)-1H-pyrazolo[4
    • インチ: InChI=1S/C12H9ClN4/c13-8-3-1-4-9(7-8)15-12-11-10(16-17-12)5-2-6-14-11/h1-7H,(H2,15,16,17)
    • InChIKey: AZKRKWMJSCDPGH-UHFFFAOYSA-N
    • ほほえんだ: C1=CC(=CC(=C1)N=C2C3=C(C=CC=N3)NN2)Cl

計算された属性

  • せいみつぶんしりょう: 244.0515740g/mol
  • どういたいしつりょう: 244.0515740g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 4
  • 重原子数: 17
  • 回転可能化学結合数: 1
  • 複雑さ: 263
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.1
  • トポロジー分子極性表面積: 53.6Ų

N-(3-Chlorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chemenu
CM152035-1g
N-(3-chlorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine
1041614-20-3 95%
1g
$*** 2023-04-03
Alichem
A029188973-1g
N-(3-Chlorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine
1041614-20-3 95%
1g
$628.00 2023-09-04
Chemenu
CM152035-1g
N-(3-chlorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine
1041614-20-3 95%
1g
$729 2021-08-05

N-(3-Chlorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine 関連文献

N-(3-Chlorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amineに関する追加情報

Comprehensive Overview of N-(3-Chlorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine (CAS 1041614-20-3): Properties, Applications, and Research Insights

The compound N-(3-Chlorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine (CAS 1041614-20-3) is a heterocyclic organic molecule featuring a pyrazolo[4,3-b]pyridine core substituted with a 3-chlorophenyl group. This structure places it within a class of compounds that have garnered significant interest in medicinal chemistry and material science due to their unique electronic properties and potential biological activities. Researchers and industry professionals frequently search for terms like "pyrazolo[4,3-b]pyridine derivatives", "chlorophenyl-substituted heterocycles", and "CAS 1041614-20-3 applications", reflecting the growing demand for specialized knowledge in this niche.

Recent advancements in drug discovery have highlighted the importance of N-(3-Chlorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine as a scaffold for designing kinase inhibitors. The pyrazolo[4,3-b]pyridine moiety is structurally analogous to purine bases, enabling interactions with ATP-binding sites in enzymes. This characteristic has led to investigations into its potential role in targeting diseases such as cancer and inflammatory disorders. Searches for "kinase inhibitor scaffolds 2024" and "heterocyclic compounds in oncology" demonstrate the relevance of this compound in current research trends.

From a synthetic chemistry perspective, the preparation of CAS 1041614-20-3 typically involves multi-step reactions including cyclocondensation and palladium-catalyzed cross-coupling. The presence of both chlorophenyl and pyrazolopyridine groups offers multiple sites for further functionalization, making it a versatile intermediate. Laboratory professionals often inquire about "synthetic routes for pyrazolo[4,3-b]pyridines" and "C-N coupling reactions in heterocycle synthesis", indicating the technical interest in its production methodologies.

The physicochemical properties of N-(3-Chlorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine contribute to its research utility. With moderate lipophilicity (predicted LogP ~3.2) and molecular weight of 244.68 g/mol, it falls within the desirable range for drug-like molecules. These characteristics, combined with its planar aromatic system, influence its solubility and crystallinity - topics frequently searched as "heterocyclic compound solubility prediction" and "molecular stacking of fused ring systems" in materials science applications.

In material science, the conjugated π-system of the pyrazolo[4,3-b]pyridine core has attracted attention for organic electronic applications. Researchers exploring "small molecule semiconductors" and "organic photovoltaic materials" have investigated similar structures for charge transport properties. The 3-chlorophenyl substitution pattern may influence intermolecular interactions and packing arrangements in thin films, making CAS 1041614-20-3 a candidate for structure-property relationship studies in functional materials.

Analytical characterization of this compound typically employs techniques such as HPLC (retention time studies), mass spectrometry (ESI+ m/z 245.1 [M+H]+), and NMR spectroscopy (distinct aromatic proton patterns). The scientific community's interest in "advanced characterization of nitrogen heterocycles" and "structural elucidation challenges" reflects the importance of robust analytical methods for such compounds. Recent publications have utilized computational chemistry approaches to predict the tautomeric preferences of the 1H-pyrazolo[4,3-b]pyridine system, addressing common search queries about "tautomerism in fused heterocycles".

From a safety perspective, proper handling of N-(3-Chlorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine requires standard laboratory precautions. While not classified as high-risk, researchers often search for "handling protocols for chlorinated aromatics" and "stability of pyrazole derivatives", emphasizing the need for technical guidance. The compound's stability under various conditions (pH, temperature, light exposure) remains an active area of investigation, particularly for pharmaceutical formulation scientists.

The commercial availability of CAS 1041614-20-3 through specialty chemical suppliers has facilitated its research applications. Procurement-related searches such as "high purity pyrazolo[4,3-b]pyridine suppliers" and "custom synthesis of chlorophenyl compounds" indicate the compound's niche market presence. Recent patents referencing this structural motif suggest growing intellectual property interest, particularly in combination with searches for "recent heterocycle patents 2024" and "medicinal chemistry IP landscape".

Future research directions for N-(3-Chlorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine may explore its potential in emerging fields such as targeted protein degradation (PROTACs) and covalent inhibitor design. These applications align with trending search terms like "heterocyclic warheads in drug design" and "E3 ligase binders 2024". The compound's modular structure allows for systematic modification, making it a valuable tool for structure-activity relationship studies in multiple therapeutic areas.

In conclusion, N-(3-Chlorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine (CAS 1041614-20-3) represents a versatile chemical entity with applications spanning medicinal chemistry, materials science, and fundamental research. Its unique combination of pyrazolo[4,3-b]pyridine core and chlorophenyl substitution continues to inspire innovative research across multiple disciplines, addressing contemporary scientific challenges reflected in today's most frequent technical search queries.

おすすめ記事

推奨される供給者
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
BIOOKE MICROELECTRONICS CO.,LTD
Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jinta Yudi Pharmaceutical Technology Co., Ltd.